molecular formula C10H13N3 B563177 Debrisoquin-13C,15N2 Hemisulfate CAS No. 1246814-89-0

Debrisoquin-13C,15N2 Hemisulfate

Cat. No.: B563177
CAS No.: 1246814-89-0
M. Wt: 178.214
InChI Key: JWPGJSVJDAJRLW-OVOUXGLMSA-N
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Description

Debrisoquin-13C,15N2 Hemisulfate is a stable isotope-labeled compound used primarily in scientific research. It is an isotope-labeled version of Debrisoquin, an antihypertensive drug similar to guanethidine. The compound is characterized by the presence of carbon-13 and nitrogen-15 isotopes, which make it particularly useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Debrisoquin-13C,15N2 Hemisulfate involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Debrisoquin molecule. The synthetic route typically starts with the preparation of isotope-labeled precursors, followed by their incorporation into the Debrisoquin structure through a series of chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using isotope-labeled starting materials, followed by purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control measures to confirm its isotopic composition and chemical purity .

Chemical Reactions Analysis

Types of Reactions

Debrisoquin-13C,15N2 Hemisulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.

Scientific Research Applications

Debrisoquin-13C,15N2 Hemisulfate has a wide range of scientific research applications, including:

Mechanism of Action

Debrisoquin-13C,15N2 Hemisulfate exerts its effects by inhibiting or interfering with the release and distribution of norepinephrine at the sympathetic neuroeffector junction. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings, thereby reducing sympathetic nervous system activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes makes it particularly valuable in studies involving mass spectrometry and NMR spectroscopy, providing detailed insights into the compound’s behavior and transformations .

Properties

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-(15N2)carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12)/i10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPGJSVJDAJRLW-OVOUXGLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)[13C](=[15NH])[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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